![molecular formula C16H16F3N3O3 B2578200 N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1396710-17-0](/img/structure/B2578200.png)
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
A study by Rooney et al. (1983) explored the use of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, as inhibitors of glycolic acid oxidase (GAO). These compounds showed significant inhibition in rat liver perfusion studies, highlighting their potential as GAO inhibitors in scientific research (Rooney et al., 1983).
Histone Deacetylase Inhibition
Mai et al. (2004) investigated the biological activity of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, a class of compounds similar to this compound. These compounds showed significant inhibition of histone deacetylase, which is vital in gene expression regulation, suggesting their relevance in epigenetic research (Mai et al., 2004).
Synthesis and Bioactivities of Pyrazole Derivatives
Titi et al. (2020) conducted research on the synthesis and bioactivities of pyrazole derivatives, which share structural characteristics with this compound. Their study indicated potential pharmacophore sites for antitumor, antifungal, and antibacterial activities, demonstrating the compound's relevance in pharmaceutical research (Titi et al., 2020).
Coordination Polymers with Luminescent and Magnetic Properties
Ma et al. (2018) researched the creation of coordination polymers using a bis(oxamate) ligand similar to this compound. These polymers displayed notable luminescent and magnetic properties, suggesting applications in materials science (Ma et al., 2018).
Colorimetric Chemosensor for Metal Ions
Aysha et al. (2021) synthesized a colorimetric chemosensor based on a compound structurally related to this compound. This sensor showed high sensitivity towards metal ions like Co2+, Zn2+, and Cu2+, indicating its potential use in environmental monitoring (Aysha et al., 2021).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-22-8-2-3-12(22)13(23)9-20-14(24)15(25)21-11-6-4-10(5-7-11)16(17,18)19/h2-8,13,23H,9H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAAFMSQAHKDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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